6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione
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Overview
Description
6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the isoindoline and quinazoline moieties, which are both significant in drug design due to their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione typically involves a multi-step process. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without the need for chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of functionalized nanoporous silica as a catalyst is particularly beneficial due to its large surface area and efficiency. Additionally, the reaction conditions can be optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione has several scientific research applications:
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an EP4 receptor agonist, which is involved in the treatment of pain and inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: This compound shares the quinazoline core and exhibits similar biological activities.
Isoindolinone Derivatives: These compounds have the isoindoline structure and are known for their pharmacological properties.
Uniqueness
6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione is unique due to the combination of isoindoline and quinazoline moieties, which enhances its biological activity and potential therapeutic applications. The presence of the isopropylsulfonyl group further distinguishes it from other similar compounds, contributing to its specific chemical and biological properties.
Properties
Molecular Formula |
C24H26N4O5S |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
6-[2-oxo-2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C24H26N4O5S/c1-16(2)34(32,33)26-13-11-25(12-14-26)21(29)15-27-22-17-7-3-4-8-18(17)24(31)28(22)20-10-6-5-9-19(20)23(27)30/h3-10,16,22H,11-15H2,1-2H3 |
InChI Key |
JABGDNVHKQAUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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